molecular formula C9H7BrN4OS B2734050 5-Bromoisatin, 3-thiosemicarbazide CAS No. 1346414-05-8

5-Bromoisatin, 3-thiosemicarbazide

Cat. No. B2734050
CAS RN: 1346414-05-8
M. Wt: 299.15
InChI Key: BWOCZUHJZYNGIK-UHFFFAOYSA-N
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Description

5-Bromoisatin, 3-thiosemicarbazide is a chemical compound with the molecular formula C9H7BrN4OS and a molecular weight of 299.15 .


Synthesis Analysis

The synthesis of thiosemicarbazones, such as this compound, typically involves the addition-elimination reaction of thiosemicarbazide with acetone or aldehydes .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. Thiosemicarbazides and 1,3,4-thiadiazole derivatives have been studied extensively due to their wide range of biological activities . The compounds are meticulously designed, synthesized, and subjected to meticulous characterization using various spectroscopic methods such as FT-IR, 1 H-NMR, 13 C-NMR, and elemental analysis .


Chemical Reactions Analysis

This compound is involved in several chemical reactions. For instance, it undergoes an irreversible oxidation process, generating isatin and thiourea moieties as the final oxidation products .


Physical And Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm3, a boiling point of 377.1±52.0 °C at 760 mmHg, and a molecular weight of 299.147 .

Scientific Research Applications

Anticonvulsant Activity

Novel thiosemicarbazide derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds, including N-(4-bromophenyl)2-[(2-phenylhydrazinyl) carbonothioyl] hydrazinecarbothioamide, demonstrated broad-spectrum anticonvulsant properties in both maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure models without neurotoxicity, indicating their potential as effective treatments for epilepsy types such as grand mal and petit mal epilepsies (Nevagi et al., 2014).

Antineoplastic Agents

A study on novel semicarbazide/thiosemicarbazide hybrids inspired from marine bromopyrrole alkaloids has identified compounds with significant cytotoxicity towards various human cancer cell lines. These compounds, including 5c and 5e, displayed remarkable cytotoxicity, especially against hormone-dependent breast cancer cells and hepatic cancer cells, suggesting their utility as potent antineoplastic agents (Rane et al., 2015).

Antiparasitic Activity

Thiosemicarbazones derivatives of 5-[(trifluoromethyl)phenylthio]-2-furaldehyde were synthesized and showed significant efficacy against Trypanosoma cruzi, the causative agent of Chagas' disease. This research highlights the potential of thiosemicarbazone derivatives as a basis for developing new treatments for Chagas' disease (Moreno-Rodríguez et al., 2014).

Antifungal and Antimicrobial Activity

Several studies have synthesized and tested thiosemicarbazide derivatives for antifungal and antimicrobial activities. Compounds such as 1,2,4-triazolylmercaptoacetylthiosemicarbazides and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazoles have shown promising activity against various fungi and microbes, including Microsporum gypseum and Candida albicans, highlighting their potential in developing new antimicrobial agents (Klip et al., 2010).

Redox Behavior Study

The electrochemical behavior of isatin derivatives, including 5-bromoisatin-3-thiosemicarbazone, has been investigated, revealing that these compounds exhibit unique redox properties. This study provides valuable insights into the redox mechanisms of isatin derivatives, which could be beneficial for developing electrochemical sensors or redox-active materials (Oliveira et al., 2013).

Safety and Hazards

5-Bromoisatin, 3-thiosemicarbazide is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

(5-bromo-2-hydroxy-1H-indol-3-yl)iminothiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4OS/c10-4-1-2-6-5(3-4)7(8(15)12-6)13-14-9(11)16/h1-3,12,15H,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAKCQDISKEWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)O)N=NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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